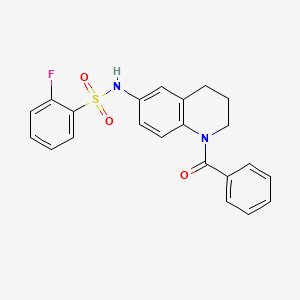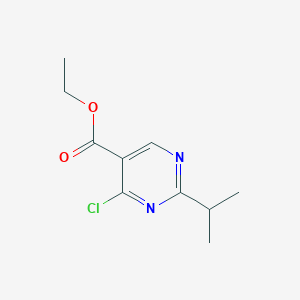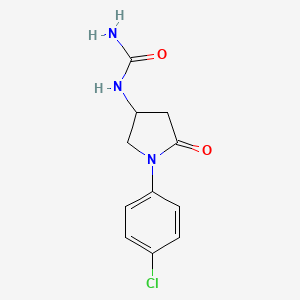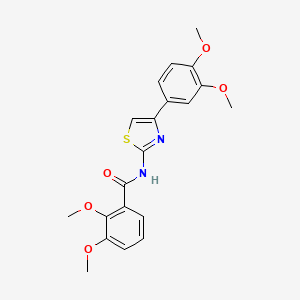
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzoyl group might undergo reactions typical of acyl groups, while the tetrahydroquinoline could participate in reactions typical of amines and cyclic compounds . The sulfonamide group might also exhibit its typical reactivity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Synthesis of Tetrahydroquinoline-Embedded Compounds : A study presented a diastereoselective synthesis protocol for tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, starting from N-aryl-2-fluorobenzenesulfonamides. This work underscores the compound's utility in synthesizing structurally complex molecules for various applications (Borgohain et al., 2017).
- C-H Activation and Cyanation : Research on rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as an effective cyanating reagent, facilitating the synthesis of benzonitrile derivatives. This highlights its role in facilitating novel synthesis pathways (Chaitanya et al., 2013).
Pharmacological Research
- Anti-Cancer Activity : Compounds bearing sulfonamide fragments, including variations similar to the query compound, have shown significant anti-cancer activity. For example, sulfonamide derivatives were found to reduce cell proliferation and induce pro-apoptotic genes in cancer cell lines, demonstrating potential therapeutic applications (Cumaoğlu et al., 2015).
Molecular Biology and Chemistry
- Selective Inhibitors Design : Research into the synthesis and characterization of quinazoline derivatives, aiming at hybrid molecules for diuretic and antihypertensive agents, underscores the broader applicability of related sulfonamide compounds in designing selective enzyme inhibitors (Rahman et al., 2014).
- Fluorescent Sensors for Zn2+ : A benzenesulfonamidoquinolino-beta-cyclodextrin, a compound related to the query chemical, was developed as a water-soluble fluorescent sensor for Zn2+, demonstrating the potential for similar compounds in creating selective sensors for biological and environmental applications (Zhang et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given its complex structure, it might also be interesting to study its reactivity and the types of chemical transformations it can undergo .
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSVIDCEWJRNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)
![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)

![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)



![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)
![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)
